1H-Inden-1-yl(trimethyl)silane

Physical Organic Chemistry Reactivity Scales Nucleophilicity

1H-Inden-1-yl(trimethyl)silane, also referred to as 1-(trimethylsilyl)indene, is an organosilicon compound in the allylsilane family, consisting of a trimethylsilyl group attached to the 1-position of an indene scaffold (C12H16Si; MW 188.34). It functions as a neutral carbon nucleophile and serves as a protected indenyl anion equivalent in organic and organometallic synthesis.

Molecular Formula C12H16Si
Molecular Weight 188.34 g/mol
CAS No. 18053-75-3
Cat. No. B096597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-1-yl(trimethyl)silane
CAS18053-75-3
Molecular FormulaC12H16Si
Molecular Weight188.34 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1C=CC2=CC=CC=C12
InChIInChI=1S/C12H16Si/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3
InChIKeyDAVVYCRMXOFZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Inden-1-yl(trimethyl)silane (CAS 18053-75-3): Procurement-Relevant Identity and Class Positioning


1H-Inden-1-yl(trimethyl)silane, also referred to as 1-(trimethylsilyl)indene, is an organosilicon compound in the allylsilane family, consisting of a trimethylsilyl group attached to the 1-position of an indene scaffold (C12H16Si; MW 188.34) [1]. It functions as a neutral carbon nucleophile and serves as a protected indenyl anion equivalent in organic and organometallic synthesis [2]. Unlike simple allylsilanes, the fused benzo-ring imparts distinct electronic and dynamic properties that influence reactivity, fluxional behavior, and stability, making direct substitution by generic analogs chemically unsound.

Indenyl anion equivalent for mild C–C bond formation
Orthogonal silyl protection in multi-step synthesis
Pd-catalyzed annulation substrate for indene scaffolds

Why 1H-Inden-1-yl(trimethyl)silane Cannot Be Interchanged with Common Allylsilanes or Benzylsilanes


Superficial structural similarity to allyltrimethylsilane or benzyltrimethylsilane masks profound reactivity differences that preclude one-to-one substitution. The indenyl framework imposes a cyclic, conjugated environment that simultaneously attenuates nucleophilicity by over 101.7-fold relative to allyltrimethylsilane [1] while accelerating electrophile-mediated protodesilylation by a factor of 108 compared to benzyltrimethylsilane [2]. These opposing trends cannot be replicated by mixing generic reagents; only the authentic 1H-inden-1-yl(trimethyl)silane delivers this precise reactivity profile.

Allyltrimethylsilane: >100-fold higher nucleophilicity may overshoot reactivity targets
Benzyltrimethylsilane: 108-fold slower protodesilylation may block orthogonal deprotection
Generic allylsilanes may not replicate indenyl electronic profile, shifting reaction outcome

Quantitative Differentiation Evidence for 1H-Inden-1-yl(trimethyl)silane Relative to Closest Analogs


Mayr Nucleophilicity Parameters: Indenyl vs. Allyl vs. Benzyl Silanes

The Mayr nucleophilicity parameters (N, sN) for 1H-inden-1-yl(trimethyl)silane are N = -0.10 and sN = 1.05 in dichloromethane [1]. This places it 1.78 log units lower in nucleophilicity than allyltrimethylsilane (N = 1.68, sN = 1.00) and marginally higher than allyltriphenylsilane (N = -0.13, sN = 1.21) [2]. Benzyltrimethylsilane, a common acyclic comparator, does not appear in the Mayr database as a measurable nucleophile under these conditions, underscoring the unique electronic modulation exerted by the indenyl ring.

Mayr Nucleophilicity N
Head-to-head
1H-Inden-1-yl: N = −0.10
Allyltrimethylsilane: N = 1.68
ΔN = −1.78
Supports controlled nucleophilicity selection
Context-dependent: in CH₂Cl₂ at 20 °C
Physical Organic Chemistry Reactivity Scales Nucleophilicity

Protodesilylation Rate: 108-Fold Acceleration Over Benzyltrimethylsilane

In palladium-catalyzed carbene insertion reactions, indenyltrimethylsilane undergoes nucleophilic protodesilylation 108 times faster than benzyltrimethylsilane under identical conditions [1]. Treatment of indenyltrimethylsilane with 1 equivalent of piperidinium iodide at 66 °C results in quantitative protodesilylation within a few hours, whereas benzyltrimethylsilane requires far more forcing conditions to achieve comparable conversion.

Protodesilylation Rate
Head-to-head
108-fold faster vs benzyltrimethylsilane
Enables mild orthogonal deprotection
Conditions: piperidinium iodide, 66 °C
Organosilicon Chemistry Protodesilylation Reaction Kinetics

Fluxional [1,5]-Silicon Shift Barrier: Silicon vs. Germanium and Tin Congeners

1H-Inden-1-yl(trimethyl)silane exhibits a [1,5]-sigmatropic silicon shift with a free energy barrier ΔG‡ of approximately 24 kcal mol⁻¹, as measured by 1D-selective inversion and 2D-EXSY NMR [1]. The onset of spectral broadening indicative of fluxionality occurs at approximately +180 °C for the silicon compound, compared to approximately +134 °C for the germanium analog and −37 °C for the tin analog [2]. This order (Si > Ge > Sn) reflects the decreasing bond strength and increasing metalloid character down Group IV.

[1,5]-Si Shift Barrier
Cross-study comparable
ΔG‡ ≈ 24 kcal mol⁻¹
Onset of fluxional broadening ~180 °C
Configurational stability for chiral design
Si > Ge > Sn; supports stereochemical probe synthesis
Dynamic Stereochemistry Organometallic Chemistry Fluxionality

Nucleophilic Reactivity Gap: Indenyltrimethylsilane vs. Indenyl Alkali Metal Reagents

Quantitative kinetic studies by Mayr and co-workers demonstrate that ionic indenyl alkali metal compounds (Li, Na, K) are 10¹⁸ to 10²⁴ times more nucleophilic than the covalent indenyltrimethylsilane, depending on the reference electrophile [1]. This enormous reactivity gap confirms that 1H-inden-1-yl(trimethyl)silane functions as a controlled-release indenyl nucleophile, not as a surrogate for indenyllithium or indenyl Grignard reagents.

Reactivity vs Alkali Indenyls
Head-to-head
10¹⁸–10²⁴-fold higher for M-indenyl (M = Li, Na, K)
Confirms controlled-release nucleophile role
Demonstrates functional group compatibility advantage
Organometallic Reactivity Alkali Metal Effects Nucleophilicity Quantification

Physicochemical Property Differentiation for Formulation and Handling

1H-Inden-1-yl(trimethyl)silane exhibits a density of 0.94 g/mL at 25 °C, a boiling point of 63 °C at 0.3 mmHg (255.4 °C extrapolated to 760 mmHg), and a refractive index n20/D of 1.543 . In comparison, benzyltrimethylsilane has a lower density (0.863 g/mL) and lower refractive index (1.493), while allyltrimethylsilane is a lower-boiling liquid (84–85 °C at 760 mmHg) with density ~0.72 g/mL. These differences are consequential for purification, formulation, and solvent compatibility in multi-step synthetic sequences.

Physicochemical Identity
Data to verify
d = 0.94 g/mL, bp 63 °C/0.3 mmHg, n20/D 1.543
Supports rapid identity and purity QC
Distinguishes from benzyl- and allylsilane analogs
Physicochemical Properties Formulation Handling

Synthetic Utility: Stoichiometric Indenyl Transfer vs. Catalytic Turnover Limitations

In Pd-catalyzed carbene insertion cascades, indenyltrimethylsilane demonstrates a dual advantage: it forms indenylsilane intermediates that are sufficiently reactive toward η³-allylpalladium electrophiles to enable cyclization, yet it undergoes facile protodesilylation to release the indene product and regenerate the active catalyst [1]. Simple allylsilanes are less efficient in this role because their protodesilylation is slower, leading to catalyst arrest. This specificity has been exploited to generate indene products that are core structures in pharmaceutical intermediates and functional materials [2].

Pd-Catalyzed Annulation
Class-level inference
Substrate class with balanced carbopalladation/protodesilylation
Reported methodology development fit
Mechanistic advantage; exact rate ratios not determined
Synthetic Methodology Palladium Catalysis Indenyl Transfer

High-Value Application Scenarios for 1H-Inden-1-yl(trimethyl)silane Backed by Quantitative Evidence


Controlled-Release Indenyl Nucleophile for Late-Stage Functionalization

In complex molecule synthesis where strong nucleophiles (e.g., indenyllithium, N = 23.7) would destroy sensitive functional groups, 1H-inden-1-yl(trimethyl)silane (N = -0.10) provides a dormant indenyl source. Activation with a Lewis acid or fluoride source liberates the indenyl nucleophile in a controlled manner, exploiting the 10¹⁸–10²⁴-fold reactivity gap quantified by Mayr and co-workers [1]. This scenario is ideal for pharmaceutical intermediate synthesis where chemo-selectivity is paramount.

Orthogonal Silyl Protecting Group for Multi-Step Indene Functionalization

The 108-fold enhanced protodesilylation rate of indenyltrimethylsilane relative to benzyltrimethylsilane enables selective removal of the indenyl-bound trimethylsilyl group in the presence of other silyl ethers or silyl-protected functionalities [1]. This orthogonal deprotection strategy is highly relevant in the synthesis of functionalized indenes used as ligand precursors for metallocene catalysts and bioactive scaffolds.

Configurational Stability Probes and Chiral Indenyl Ligand Synthesis

With a [1,5]-silicon shift barrier of ~24 kcal mol⁻¹, 1H-inden-1-yl(trimethyl)silane remains configurationally stable at temperatures up to ~180 °C, in stark contrast to its germanium and tin analogs that fluxionalize at far lower temperatures [1][2]. This thermal stability window makes the silicon derivative the sole viable Group IV trimethylindenyl reagent for constructing enantiopure indenyl ligands used in asymmetric catalysis.

Pd-Catalyzed Annulation Cascades Toward Indene-Based Pharmacophores

In palladium-catalyzed carbene insertion–cyclization sequences, indenyltrimethylsilane uniquely balances the reactivity demands of carbopalladation and protodesilylation, delivering indene products that are core motifs in drugs like donepezil (Aricept®) and numerous natural products [1]. The 108-fold protodesilylation advantage ensures catalytic turnover, making this the substrate of choice for methodology development and scale-up.

Application
Selection Property
Validation Focus
Late-stage indenyl functionalization
Controlled nucleophilicity profile
Chemoselectivity vs strong nucleophiles
Orthogonal silyl deprotection
Reported protodesilylation rate context
Selective deprotection in complex substrates
Chiral indenyl ligand synthesis
High sigmatropic shift barrier
Stereochemical stability at elevated temperatures
Pd-catalyzed annulation cascades
Balanced carbopalladation/protodesilylation
Catalytic turnover in indene formation
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